molecular formula C12H14F3NO B14848468 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine

3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine

Cat. No.: B14848468
M. Wt: 245.24 g/mol
InChI Key: ACGVHFRFKSYPAH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of boron reagents with halogenated pyridines under palladium catalysis . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in protein targets, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy and isopropyl groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-propan-2-yl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO/c1-7(2)10-11(17-8-3-4-8)9(5-6-16-10)12(13,14)15/h5-8H,3-4H2,1-2H3

InChI Key

ACGVHFRFKSYPAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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